molecular formula C16H15FN2OS B5737990 N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide

N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B5737990
M. Wt: 302.4 g/mol
InChI Key: SXQNLFAVAKSTGD-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide is a chemical compound with the molecular formula C16H15FN2OS. This compound is characterized by the presence of a fluorobenzamide group and a carbamothioyl group attached to a dimethylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-(2,6-dimethylphenyl)thiourea. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where fluorine substitution is desired, such as in the development of fluorinated pharmaceuticals .

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-10-6-5-7-11(2)14(10)18-16(21)19-15(20)12-8-3-4-9-13(12)17/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQNLFAVAKSTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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